molecular formula C10H13ClN4 B2491068 6-(Piperazin-1-yl)picolinonitrile hydrochloride CAS No. 2248264-11-9

6-(Piperazin-1-yl)picolinonitrile hydrochloride

Cat. No.: B2491068
CAS No.: 2248264-11-9
M. Wt: 224.69
InChI Key: XUDCUNAEVMBHGL-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)picolinonitrile hydrochloride: is a versatile chemical compound widely used in scientific research. It is known for its unique properties that enable diverse applications, ranging from drug development to catalysis studies. The compound has the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperazin-1-yl)picolinonitrile hydrochloride typically involves the reaction of piperazine with picolinonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-(Piperazin-1-yl)picolinonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

6-(Piperazin-1-yl)picolinonitrile hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in catalysis studies and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)picolinonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 6-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride
  • 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
  • 1,5-fused-1,2,3-triazoles with piperazine moiety

Comparison: 6-(Piperazin-1-yl)picolinonitrile hydrochloride stands out due to its unique combination of a piperazine ring and a picolinonitrile moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for various applications in research and industry .

Properties

IUPAC Name

6-piperazin-1-ylpyridine-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c11-8-9-2-1-3-10(13-9)14-6-4-12-5-7-14;/h1-3,12H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDCUNAEVMBHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=N2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248264-11-9
Record name 6-(piperazin-1-yl)pyridine-2-carbonitrile hydrochloride
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